7-Methoxyquinoline

Beschreibung

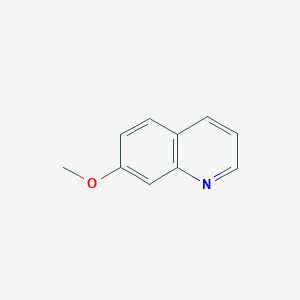

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHJSNNMKJWPFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197946 |

Source

|

| Record name | 7-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-76-5 |

Source

|

| Record name | 7-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Fundamental Properties of 7-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science. As a derivative of quinoline (B57606), a bicyclic heteroaromatic system, it possesses a unique electronic structure that imparts a range of biological activities. This technical guide provides a comprehensive overview of the core fundamental properties of 7-Methoxyquinoline, including its chemical, physical, and spectroscopic characteristics, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and related scientific disciplines.

Chemical and Physical Properties

7-Methoxyquinoline presents as a yellow oil and is a compound of interest in various organic synthesis applications.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties of 7-Methoxyquinoline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Yellow Oil | [1] |

| CAS Number | 4964-76-5 | [2] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 143-145 °C at 11 Torr | |

| Flash Point | 102.7 ± 10.1 °C | |

| pKa | 5.26 ± 0.14 (Predicted) | |

| Solubility | Soluble in Chloroform | |

| Storage | Sealed in a dry place at room temperature |

Table 2: Computed Properties of 7-Methoxyquinoline

| Property | Value | Source(s) |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 159.068413911 Da | [2] |

| Monoisotopic Mass | 159.068413911 Da | [2] |

| Topological Polar Surface Area | 22.1 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

Spectroscopic Data

The structural elucidation of 7-Methoxyquinoline is confirmed through various spectroscopic techniques. While detailed spectra are often found in specialized databases, the key fragmentation patterns and expected spectral regions are outlined below.

Mass Spectrometry

The mass spectrum of 7-Methoxyquinoline exhibits a distinct fragmentation pattern. The molecular ion peak (M+) is observed at m/z 159.[2] Two primary fragmentation pathways have been proposed. One involves the loss of a hydrogen atom to form an ion at m/z 158, followed by the loss of carbon monoxide (CO) and then a hydrogen cyanide (HCN) molecule. The other major pathway involves the loss of a methyl radical (•CH₃) to give an ion at m/z 144, which then loses CO to form an ion at m/z 116.[3]

Table 3: Mass Spectrometry Fragmentation of 7-Methoxyquinoline

| m/z | Proposed Fragment | Source(s) |

| 159 | [M]+• | [2] |

| 158 | [M-H]+ | [3] |

| 144 | [M-CH₃]+ | [3] |

| 130 | [M-H-CO]+ | [3] |

| 129 | [M-CH₂O]+ | [3] |

| 116 | [M-CH₃-CO]+ | [2][3] |

| 102 | [M-H-CO-HCN]+ | [3] |

| 89 | [M-CH₃-CO-HCN]+ | [3] |

| 76 | [M-H-CO-2HCN]+ | [3] |

| 63 | [M-CH₃-CO-HCN-HCN]+ | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not provided here, typical chemical shift regions for the protons (¹H NMR) and carbons (¹³C NMR) of 7-Methoxyquinoline can be predicted based on its structure and data from similar quinoline derivatives.

-

¹H NMR: Aromatic protons are expected in the range of 7.0-9.0 ppm. The methoxy (B1213986) protons will appear as a singlet around 3.7-4.0 ppm.[4]

-

¹³C NMR: Aromatic carbons typically resonate between 100-150 ppm. The methoxy carbon is expected around 55-62 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 7-Methoxyquinoline would display characteristic absorption bands corresponding to its functional groups.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]

-

C-H stretching (aliphatic, -OCH₃): ~3000-2850 cm⁻¹[6]

-

C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹[6]

-

C-O stretching (ether): ~1320-1000 cm⁻¹[6]

Experimental Protocols

Synthesis of 7-Methoxyquinoline

A common method for the synthesis of 7-methoxyquinoline is through the methylation of 7-hydroxyquinoline (B1418103).

Protocol: Methylation of 7-Hydroxyquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 7-hydroxyquinoline in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for approximately 30 minutes to an hour to allow for the formation of the corresponding alkoxide.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 7-methoxyquinoline.

Purification of 7-Methoxyquinoline

The crude product can be purified by column chromatography or recrystallization.

Protocol: Purification by Column Chromatography

-

Column Preparation: Prepare a silica (B1680970) gel column using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent can be optimized using TLC analysis of the crude product.

-

Sample Loading: Dissolve the crude 7-methoxyquinoline in a minimal amount of the eluent or a more polar solvent like dichloromethane (B109758) and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 7-methoxyquinoline.

Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which 7-methoxyquinoline has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.[7][8][9][10]

Biological Activity and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[11] The biological activities of these compounds often stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Antimicrobial and Antimalarial Activity

Derivatives of 7-methoxyquinoline have been synthesized and evaluated for their antimicrobial and antibiofilm activities, showing potential against pathogenic microbes.[12] The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This disruption of heme detoxification leads to the accumulation of toxic free heme, ultimately causing parasite death.

Modulation of Cellular Signaling Pathways

While specific signaling pathways directly targeted by 7-methoxyquinoline are not extensively characterized, the broader class of quinoline alkaloids has been shown to modulate several key cellular signaling cascades implicated in various diseases, including cancer. These pathways include the MEK/ERK signaling pathway and the Wnt/β-catenin pathway.[13][14] Modulation of these pathways can affect cell proliferation, survival, and differentiation.

Safety and Handling

7-Methoxyquinoline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

7-Methoxyquinoline is a versatile heterocyclic compound with a rich chemical profile and significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its fundamental properties, including comprehensive data tables, experimental protocols for its synthesis and purification, and an exploration of its biological context. Further research into the specific molecular targets and signaling pathways modulated by 7-methoxyquinoline and its derivatives will be crucial in fully elucidating its therapeutic potential and paving the way for the development of novel drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Spectroscopic Properties of 7-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the quinoline (B57606) scaffold in biologically active molecules and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its characterization, identification, and the elucidation of its behavior in various chemical and biological environments. This technical guide provides a detailed overview of the core spectroscopic characteristics of 7-Methoxyquinoline, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry. While comprehensive experimental data for 7-Methoxyquinoline is not uniformly available in the public domain, this guide synthesizes known information, data from closely related analogs, and established principles to provide a robust analytical framework.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 7-Methoxyquinoline.

Table 1: UV-Vis Absorption and Fluorescence Data

| Parameter | Value | Solvent | Notes |

| UV-Vis Absorption | |||

| λmax (nm) | Data not available | - | Quinoline exhibits absorption bands around 270, 300, and 313 nm. The methoxy (B1213986) group is expected to cause a bathochromic (red) shift. |

| Molar Absorptivity (ε) | Data not available | - | Expected to be in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹. |

| Fluorescence Spectroscopy | |||

| Excitation (λex, nm) | Data not available | - | Typically corresponds to one of the absorption maxima. |

| Emission (λem, nm) | Data not available | - | Derivatives of 7-methoxyquinoline show emission in the 400-520 nm range, suggesting that 7-Methoxyquinoline itself may fluoresce in the blue-green region. |

| Quantum Yield (ΦF) | Data not available | - | The fluorescence quantum yield can be highly dependent on the solvent and substitution pattern. |

Table 2: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | Data not available | dd | Expected to be the most downfield signal of the heterocyclic ring protons. | |

| H-3 | Data not available | dd | ||

| H-4 | Data not available | d | ||

| H-5 | Data not available | d | ||

| H-6 | Data not available | dd | ||

| H-8 | Data not available | d | ||

| -OCH₃ | Data not available | s | Expected to be a singlet around 3.9-4.0 ppm. |

Table 3: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-2 | Data not available | |

| C-3 | Data not available | |

| C-4 | Data not available | |

| C-4a | Data not available | Quaternary carbon, expected to have a weaker signal. |

| C-5 | Data not available | |

| C-6 | Data not available | |

| C-7 | Data not available | Carbon bearing the methoxy group, expected to be significantly downfield. |

| C-8 | Data not available | |

| C-8a | Data not available | Quaternary carbon, expected to have a weaker signal. |

| -OCH₃ | Data not available | Expected in the range of 55-60 ppm. |

Table 4: Mass Spectrometry Data

| Ion | m/z | Relative Intensity | Proposed Fragmentation Pathway |

| [M]⁺ | 159 | High | Molecular Ion |

| [M-15]⁺ | 144 | Moderate | Loss of a methyl radical (•CH₃) from the methoxy group. |

| [M-43]⁺ | 116 | High | Loss of a neutral C₂H₃O fragment, likely through a concerted mechanism involving the methoxy group and the quinoline ring.[1] |

| [M-CO]⁺ or [M-HCN]⁺ | 131 or 132 | Low to Moderate | Loss of carbon monoxide or hydrogen cyanide are common fragmentation pathways for quinoline derivatives. |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These are generalized protocols for quinoline derivatives and should be adapted as necessary for specific instrumentation and experimental conditions.

UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 7-Methoxyquinoline in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1x10⁻³ M.

-

From the stock solution, prepare a dilution to a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M. The final absorbance at λmax should ideally be between 0.5 and 1.0.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the solvent used for sample preparation.

-

Record the absorption spectrum of the 7-Methoxyquinoline solution over a wavelength range of at least 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a series of dilute solutions of 7-Methoxyquinoline in a spectroscopic grade solvent with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

-

To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is often employed. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 7-Methoxyquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumentation and Measurement:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For ¹H NMR: Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

For GC-MS, electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.[1]

-

-

Mass Analysis and Detection:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 7-Methoxyquinoline.

Logical Diagram for Mass Spectral Fragmentation

Caption: Key fragmentation pathways of 7-Methoxyquinoline in mass spectrometry.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of 7-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxyquinoline, a significant heterocyclic compound utilized in organic synthesis and relevant to pharmaceutical research. The document details its chemical structure and presents a thorough analysis of the spectroscopic and chromatographic methods used for its characterization. This guide is intended to serve as a core resource, offering detailed experimental protocols and structured data to support laboratory research and development.

Chemical Structure and Identification

7-Methoxyquinoline is an aromatic heterocyclic compound. It consists of a quinoline (B57606) bicyclic system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, with a methoxy (B1213986) group (-OCH₃) substituted at the C7 position.

The fundamental properties and identifiers of 7-Methoxyquinoline are summarized below.

| Identifier | Value |

| IUPAC Name | 7-methoxyquinoline |

| CAS Number | 4964-76-5 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Canonical SMILES | COC1=CC2=C(C=CC=N2)C=C1 |

| InChI Key | IVHJSNNMKJWPFW-UHFFFAOYSA-N |

Analytical Methodologies

The structural elucidation and purity assessment of 7-Methoxyquinoline rely on a combination of spectroscopic and chromatographic techniques. This section provides detailed experimental protocols and the expected quantitative data for each major analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of 7-Methoxyquinoline by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the 7-Methoxyquinoline sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Quantitative NMR Data

Note: Specific experimental spectral data for 7-Methoxyquinoline is not consistently available across all public databases. The following tables represent expected values based on the analysis of closely related quinoline structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectral Data for 7-Methoxyquinoline (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.8 - 8.9 | dd | ~4.2, 1.7 |

| H3 | 7.3 - 7.4 | dd | ~8.3, 4.2 |

| H4 | 8.0 - 8.1 | d | ~8.3 |

| H5 | 7.9 - 8.0 | d | ~9.0 |

| H6 | 7.0 - 7.1 | dd | ~9.0, 2.5 |

| H8 | 7.2 - 7.3 | d | ~2.5 |

| 7-OCH₃ | 3.9 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 7-Methoxyquinoline (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 149 - 151 |

| C3 | 120 - 122 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 128 - 130 |

| C6 | 106 - 108 |

| C7 | 160 - 162 |

| C8 | 121 - 123 |

| C8a | 149 - 151 |

| 7-OCH₃ | 55 - 56 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification. Electron Ionization (EI) is a common method that causes fragmentation of the molecule, yielding a characteristic pattern useful for structural confirmation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 7-Methoxyquinoline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Injection: Inject 1 µL of the sample in splitless mode.

-

Inlet Temperature: Set to 250°C.

-

Oven Program: Start at 90°C, hold for 2 minutes, ramp to 260°C at a rate of 20°C/min, and hold at 260°C for 3 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230°C.

-

Quantitative MS Data

The mass spectrum of 7-Methoxyquinoline shows a prominent molecular ion (M⁺) peak. The fragmentation pattern is dominated by two primary pathways involving the methoxy group.[1]

Table 3: Key Mass Spectrometry Data (EI-MS) for 7-Methoxyquinoline

| m/z (mass-to-charge ratio) | Ion Identity | Relative Intensity | Description |

|---|---|---|---|

| 159 | [M]⁺ | High | Molecular Ion |

| 144 | [M - CH₃]⁺ | Moderate | Loss of a methyl radical |

| 130 | [M - CHO]⁺ | Moderate | Loss of a formyl radical |

| 129 | [M - CH₂O]⁺ | High | Loss of formaldehyde |

| 116 | [M - CH₃ - CO]⁺ | High | Subsequent loss of carbon monoxide |

| 89 | [C₇H₅]⁺ | Moderate | Further fragmentation |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

Liquid Film: If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Quantitative IR Data

Note: As with NMR data, specific experimental IR spectra for 7-Methoxyquinoline are not widely published. The table below lists the expected characteristic absorption peaks based on its known functional groups.

Table 4: Characteristic FT-IR Absorption Bands for 7-Methoxyquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (in -OCH₃) | Medium |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1200 | C-O Stretch | Aryl Ether (Asymmetric) | Strong |

| 1050 - 1020 | C-O Stretch | Aryl Ether (Symmetric) | Strong |

| 900 - 675 | C-H Bend | Aromatic (Out-of-plane) | Strong |

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating components in a mixture and determining the purity of a compound. For 7-Methoxyquinoline, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength of 225 nm.

-

-

Data Analysis: The purity of the sample is determined by the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. The retention time is used for compound identification against a reference standard.

Workflow for Analysis

The logical flow for the complete analysis and characterization of a 7-Methoxyquinoline sample involves a multi-step process, starting with preliminary identification and moving to detailed structural confirmation and purity assessment.

Caption: General analytical workflow for 7-Methoxyquinoline characterization.

References

The Multifaceted Biological Activities of 7-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a methoxy (B1213986) group at the 7th position of the quinoline ring has been shown to modulate the biological activity of these compounds significantly. This technical guide provides a comprehensive overview of the diverse biological activities of 7-methoxyquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

7-Methoxyquinoline derivatives have emerged as a promising class of compounds with potent anticancer activities against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 7-methoxyquinoline derivatives has been evaluated using the half-maximal inhibitory concentration (IC50) as a key metric. Lower IC50 values indicate greater potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinolines | Compound 1f (a 7-fluoro-4-anilinoquinoline, structurally related) | HeLa (Cervical Cancer) | 10.18 | [1] |

| BGC823 (Gastric Cancer) | 8.32 | [1] | ||

| Compound 2i (an 8-methoxy-4-anilinoquinoline, structurally related) | HeLa (Cervical Cancer) | 7.15 | [1] | |

| BGC823 (Gastric Cancer) | 4.65 | [1] | ||

| Carbazole Alkaloids | 7-Methoxyheptaphylline (B1220677) (IIi) | NCI-H187 (Small Cell Lung Cancer) | 0.66 | [2] |

| 7-Methoxyheptaphylline | Y-79 (Retinoblastoma) | 15.5 | [3] | |

| 7-Methoxyheptaphylline | PANC-1 (Pancreatic Cancer) | 46.84 (nutrient-rich), 4.54 (nutrient-deprived) | [4] | |

| 6,7-Dimethoxy-4-anilinoquinolines | Compound 12n | A549 (Lung), MCF-7 (Breast), MKN-45 (Gastric) | Low micromolar | [5] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 7-methoxyquinoline derivatives are often mediated through the modulation of specific signaling pathways. For instance, 7-methoxyheptaphylline has been shown to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress via the TGF-β-activated kinase 1 (TAK1) pathway.[6] In cancer cells, this compound can activate pro-apoptotic proteins like cleaved caspase-3 while suppressing anti-apoptotic proteins.[6] Furthermore, it has been observed to reduce the levels of NF-κB and STAT3 in certain cancer cell lines.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the 7-methoxyquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity

Several 7-methoxyquinoline derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi. The introduction of various substituents, particularly sulfonamide moieties, at the 4-position of the 7-methoxyquinoline core has been a successful strategy in developing potent antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide | Compound 3l | Escherichia coli | 7.812 | [8][9] |

| Candida albicans | 31.125 | [8][9] | ||

| Compound 3c | Escherichia coli | Lower than 3l | [8] | |

| Candida albicans | Lower than 3l | [8] | ||

| Compound 3d | Escherichia coli | Lower than 3l | [8] | |

| Candida albicans | Lower than 3l | [8] |

Mechanism of Antimicrobial Action

The precise mechanisms of action for many 7-methoxyquinoline derivatives are still under investigation. However, some studies suggest that these compounds may exert their antimicrobial effects by disrupting the microbial cell membrane. For instance, a protein leakage assay with compound 3l showed an increased release of cellular proteins from E. coli, suggesting damage to the cell membrane.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 7-methoxyquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some studies suggesting mechanisms involving the inhibition of key inflammatory enzymes and signaling pathways. While specific quantitative data for a broad range of 7-methoxyquinoline derivatives is an area of ongoing research, the general anti-inflammatory potential of the quinoline scaffold is well-documented.

Potential Mechanisms and Signaling Pathways

The anti-inflammatory effects of quinoline derivatives may be mediated through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Additionally, the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response, are potential targets for these compounds.[11][12]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator, by macrophages.

Principle: This assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Procedure:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 7-methoxyquinoline derivative.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540-570 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Neuroprotective Activity

Certain 7-methoxyquinoline derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases. These compounds may act by protecting neurons from oxidative stress-induced cell death.

Quantitative Neuroprotective Data

The neuroprotective potential can be assessed by the ability of a compound to increase cell viability in the presence of a neurotoxin.

| Compound | Neurotoxin | Cell Line | Protective Effect | Reference |

| 7-Methoxyheptaphylline | H₂O₂ | SH-SY5Y (Neuroblastoma) | Increased cell viability | [6] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of 7-methoxyheptaphylline have been linked to the modulation of the TAK1 signaling pathway. In the context of neuroprotection, this compound can inhibit pro-apoptotic proteins like cleaved caspase-3 and activate anti-apoptotic proteins in neuronal cells exposed to oxidative stress.[6]

Experimental Protocol: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][13]

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Procedure:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate and treat with a neurotoxin in the presence or absence of the 7-methoxyquinoline derivative.

-

Supernatant Transfer: Transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]

-

LDH Reaction: Add the LDH reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.[14]

-

Data Analysis: The percentage of cytotoxicity is calculated relative to control wells with complete cell lysis.

Synthesis of 7-Methoxyquinoline Derivatives

The synthesis of 7-methoxyquinoline derivatives often starts from commercially available precursors and involves multi-step reactions. Below are generalized synthetic workflows for two classes of derivatives discussed in this guide.

Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide

A common synthetic route involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs in a suitable solvent like dimethylformamide (DMF) under reflux conditions.[8]

Synthesis of 4-Anilino-7-methoxyquinoline Derivatives

The synthesis of these derivatives is typically achieved through a nucleophilic aromatic substitution reaction between 4-chloro-7-methoxyquinoline and a substituted aniline.

Conclusion

7-Methoxyquinoline derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide array of biological activities. Their potent anticancer, antimicrobial, and neuroprotective effects, coupled with potential anti-inflammatory properties, make them attractive candidates for further investigation and development. The data and protocols presented in this technical guide are intended to facilitate future research in this exciting area, ultimately leading to the development of novel therapeutics for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytotoxic activity of the heptaphylline and 7-methoxyheptaphylline series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Neuroprotective and anticancer effects of 7‑Methoxyheptaphylline via the TAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the 7-Methoxyquinoline Scaffold in Drug Discovery

The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a versatile and synthetically accessible framework for developing novel therapeutic agents.[1][3] Among its many derivatives, the 7-methoxyquinoline scaffold has garnered significant attention for its role in compounds targeting a wide array of diseases, including cancer, malaria, microbial infections, and neurodegenerative disorders.[4][5][6][7] The methoxy (B1213986) group at the 7-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing binding affinity and conferring desirable pharmacokinetic profiles.[8][9]

This technical guide provides a comprehensive overview of the 7-methoxyquinoline scaffold, focusing on its synthesis, therapeutic applications, structure-activity relationships (SAR), and the experimental protocols used for its evaluation.

Synthesis of the 7-Methoxyquinoline Core

The construction of the 7-methoxyquinoline scaffold can be achieved through several established synthetic methodologies. A common and versatile approach involves the cyclization of a substituted aniline (B41778) with a suitable three-carbon component. The choice of starting materials and reaction conditions allows for the introduction of various substituents on the quinoline core.

General Synthetic Workflow

A frequently employed strategy begins with 3-methoxyaniline, which undergoes condensation and subsequent cyclization to form the core structure. This can then be further functionalized, for example, by chlorination, to create a reactive intermediate for subsequent nucleophilic substitution reactions.

Caption: General workflow for the synthesis of 7-methoxyquinoline derivatives.

Example Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol outlines a common multi-step synthesis to generate a key intermediate used in the creation of diverse 7-methoxyquinoline libraries.[6][10]

-

Step 1: Formation of the Condensation Product:

-

Dissolve 3-methoxyaniline (1 equivalent) and 5-methoxymethylene-2,2-dimethyl-[11][12]dioxane-4,6-dione (1.05 equivalents) in a suitable solvent such as 2-propanol.

-

Heat the reaction mixture at approximately 70°C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting residue with ether to afford the intermediate, 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[11][12]dioxane-4,6-dione.[10]

-

-

Step 2: Cyclization to 7-Methoxy-1H-quinolin-4-one:

-

Suspend the intermediate from Step 1 in a high-boiling point solvent mixture like diphenyl ether and biphenyl.

-

Heat the mixture with stirring to 220°C for 1.5 hours.[10]

-

Cool the reaction mixture and purify using column chromatography to yield 7-methoxy-1H-quinolin-4-one.

-

-

Step 3: Chlorination to 4-Chloro-7-methoxyquinoline:

-

Suspend the 7-methoxy-1H-quinolin-4-one from Step 2 in phosphorus oxychloride (POCl₃).

-

Heat the mixture for 3 hours.

-

Remove the excess phosphorus oxychloride by evaporation under reduced pressure.

-

Carefully pour the residue into ice water and neutralize with ammonium (B1175870) hydroxide (B78521) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 4-chloro-7-methoxyquinoline.[10]

-

Therapeutic Applications and Mechanisms of Action

The 7-methoxyquinoline scaffold is a key pharmacophore in compounds developed for several major therapeutic areas.

Anticancer Activity

Quinoline derivatives are prominent in oncology, acting through various mechanisms including the inhibition of kinases, topoisomerases, and tubulin polymerization.[1][4] The 7-methoxy substitution often plays a crucial role in enhancing the potency and selectivity of these agents.

Key Mechanisms:

-

Kinase Inhibition: Many 7-methoxyquinoline derivatives function as inhibitors of crucial signaling kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin G Associated Kinase (GAK), and PIM-1 kinase, which are often overactive in cancer cells.[13][14][15]

-

Topoisomerase I (TOP1) Inhibition: Certain derivatives stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4]

-

Tubulin Polymerization Inhibition: Some compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[16]

Caption: Inhibition of Topoisomerase I (TOP1) by a 7-methoxyquinoline agent.

Table 1: In Vitro Anticancer Activity of 7-Methoxyquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 / GI50 | Mechanism of Action |

|---|---|---|---|

| 4-Anilino-7-methoxyquinolines | BGC823 (Gastric) | 4.65 µM | EGFR Inhibition |

| 4-Anilino-7-methoxyquinolines | HeLa (Cervical) | 7.15 µM | EGFR Inhibition |

| Dihydroquinoxalinone Derivative (Cmpd 2) | NCI-60 Panel (Avg) | < 1 nM (GI50) | Tubulin Polymerization Inhibition |

| Pyridine-Quinoline Hybrids (Cmpd 5c) | HepG-2 (Liver) | 1.11 µM | PIM-1 Kinase Inhibition |

| 4-Alkoxy-2-aryl-dimethoxyquinolines | Leukemia (SR) | 0.133 µM | Topoisomerase I Inhibition |

Data compiled from multiple sources.[4][12][13][14][16]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is widely used to assess the anti-proliferative activity of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-methoxyquinoline test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimalarial Activity

The quinoline scaffold is the foundation of classic antimalarial drugs like chloroquine. Research into 7-substituted derivatives aims to overcome widespread drug resistance. Structure-activity relationship studies have shown that the nature of the substituent at the 7-position is critical for activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. While 7-chloro, 7-bromo, and 7-iodo analogs show high potency, many 7-methoxy derivatives have demonstrated reduced activity, highlighting the subtle electronic and steric requirements for potent antimalarial action.[5]

Table 2: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

| 7-Substituent | Side Chain | Strain | IC50 (nM) |

|---|---|---|---|

| -Cl | -HN(CH₂)₃NEt₂ | CQS | 3-12 |

| -Cl | -HN(CH₂)₃NEt₂ | CQR | 3-12 |

| -Br | -HN(CH₂)₃NEt₂ | CQS | 3-12 |

| -I | -HN(CH₂)₃NEt₂ | CQS | 3-12 |

| -OMe | Various diaminoalkanes | CQS | 17-150 |

| -OMe | Various diaminoalkanes | CQR | 90-3000 |

Data adapted from studies on structure-activity relationships.[5]

Antimicrobial Activity

Derivatives of 7-methoxyquinoline have been synthesized and evaluated for their activity against various pathogenic microbes, including those responsible for urinary tract infections (UTIs).[6][17] By coupling the scaffold with pharmacophores like sulfonamides, researchers have developed compounds with significant antibacterial and antifungal properties.

Mechanism: The antimicrobial action of some derivatives involves disrupting the bacterial cell membrane, leading to the leakage of essential intracellular components like proteins.[6][17]

Table 3: Antimicrobial Activity of 7-Methoxyquinoline-Sulfonamide Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative 3l | E. coli | 7.812 |

| Derivative 3l | C. albicans | 31.125 |

| Derivative 3c | Broad Spectrum | Moderate Activity |

| Derivative 3d | Broad Spectrum | Moderate Activity |

MIC (Minimum Inhibitory Concentration) values from studies on novel antimicrobial agents.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including the decline of neurotransmitter levels.[18][19] One therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[20] Functionalized 7-methoxyquinoline derivatives have been investigated as potential inhibitors of AChE.[7]

Table 4: Enzyme Inhibitory Activity of Functionalized Methoxyquinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative 5 | Acetylcholinesterase (AChE) | 3.15 |

| Derivative 7 | Acetylcholinesterase (AChE) | 4.96 |

| Derivative 5 | Carbonic Anhydrase I (hCA I) | 21.38 |

Data from in vitro enzyme inhibition assays.[7]

Summary of Structure-Activity Relationships (SAR)

The biological activity of the 7-methoxyquinoline scaffold is highly tunable through substitutions at various positions. SAR studies provide a logical framework for designing more potent and selective molecules.

Caption: Structure-Activity Relationship (SAR) summary for the 7-methoxyquinoline scaffold.

Conclusion and Future Outlook

The 7-methoxyquinoline scaffold remains a highly valuable and "privileged" structure in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent pharmacological potential has been proven across multiple therapeutic areas. While it has shown particular promise in oncology through diverse mechanisms like kinase and topoisomerase inhibition, its utility in antimicrobial and neuroprotective applications continues to be an active area of research. Future efforts will likely focus on fine-tuning the scaffold's substituents to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation therapeutics for a range of challenging diseases.

References

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neuroscirn.org [neuroscirn.org]

7-Methoxyquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among its many derivatives, 7-methoxyquinoline has emerged as a particularly valuable precursor for the development of novel therapeutic agents. Its strategic methoxy (B1213986) substitution influences the molecule's electronic properties and provides a handle for further structural modifications, making it an attractive starting point for the synthesis of compounds targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of 7-methoxyquinoline as a pivotal building block in drug discovery, detailing its synthesis, derivatization strategies, and the biological activities of its progeny, supported by quantitative data, experimental protocols, and mechanistic insights.

Synthesis of the 7-Methoxyquinoline Core

The journey to novel bioactive molecules begins with the efficient construction of the 7-methoxyquinoline core. A common and effective strategy involves a multi-step synthesis starting from readily available precursors.

Synthesis of 4-Hydroxy-7-methoxyquinoline (B63709)

A widely employed method for the synthesis of the key intermediate, 4-hydroxy-7-methoxyquinoline, involves the reaction of trimethyl orthoformate with isopropylidene malonate, followed by a reaction with 3,4-dimethoxyaniline (B48930) and subsequent cyclization.

Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinoline [1]

-

Step 1: Formation of the Enol Ether. In a 2000 L reaction kettle, 900 kg of trimethyl orthoformate is mixed with 240 kg of isopropylidene malonate with stirring for 20 minutes until uniform.

-

Step 2: Reflux. The mixture is slowly heated to approximately 64°C. Once reflux begins, it is maintained for about 2 hours.

-

Step 3: Reaction with Aniline Derivative. After the reflux, 3,4-dimethoxyaniline is added to the reaction mixture, and the reflux is continued.

-

Step 4: Isolation of Intermediate. The reaction mixture is centrifuged to collect the crude product (BA-1).

-

Step 5: Purification. The crude product is slurried with methanol (B129727) and centrifuged again to obtain a refined solid.

-

Step 6: Drying. The refined solid is dried in an oven at 45-50°C for 22-25 hours.

-

Step 7: Cyclization. 200 kg of the refined solid is added to diphenyl ether in a 1000 L reaction kettle and heated to react for 2-3 hours.

-

Step 8: Isolation of Crude 4-Hydroxy-7-methoxyquinoline. The reaction is monitored, and upon completion, the mixture is centrifuged to obtain the crude product (BA-2).

-

Step 9: Final Purification. Dichloromethane is added to the crude product (mass ratio 1:1) in a separate reaction kettle and stirred at normal temperature for 1 hour. Centrifugation yields the purified 4-hydroxy-7-methoxyquinoline.

-

Step 10: Final Drying. The final product is dried to obtain the finished 4-hydroxy-7-methoxyquinoline.

Synthesis of 4-Chloro-7-methoxyquinoline (B1631688)

The 4-hydroxy group is often converted to a more versatile chloro group, creating the key precursor 4-chloro-7-methoxyquinoline, which is highly susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

A mixture of 4-hydroxy-7-methoxyquinoline and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated to reflux. Acetonitrile can be used as a solvent. The reaction is maintained at reflux for several hours and monitored by Thin Layer Chromatography (TLC). After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting solid is collected by filtration, washed with water, and dried to yield 4-chloro-7-methoxyquinoline.

Derivatization of 7-Methoxyquinoline: A Gateway to Diverse Chemical Scaffolds

The presence of the reactive 4-chloro group in 4-chloro-7-methoxyquinoline allows for a wide range of derivatization reactions, enabling the synthesis of diverse libraries of novel compounds.

Nucleophilic Aromatic Substitution (SNAr)

The most common derivatization strategy involves the nucleophilic aromatic substitution of the 4-chloro group with various nucleophiles, such as amines, phenols, and thiols.

Experimental Protocol: General Procedure for the Synthesis of 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides [2]

A mixture of 4-chloro-7-methoxyquinoline (1.93 g, 0.01 mol) and the respective sulfonamide derivative (0.01 mol) is refluxed in dimethylformamide (20 mL) for 24 hours. The solid that forms upon cooling is collected and crystallized from ethanol (B145695) to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide powerful tools for the formation of carbon-carbon bonds at the 4-position of the quinoline ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

A mixture of 4-chloro-7-methoxyquinoline (1 mmol), an appropriate arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent system (e.g., water-ethanol) is stirred at room temperature for the required time. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: General Procedure for Sonogashira Coupling [4][5]

A mixture of 4-chloro-7-methoxyquinoline, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., THF) is stirred under an inert atmosphere. The reaction can often be carried out at room temperature. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities of Novel 7-Methoxyquinoline Derivatives

The versatility of 7-methoxyquinoline as a precursor has led to the discovery of a wide range of novel compounds with significant biological activities.

Anticancer Activity

Numerous 7-methoxyquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of 7-Methoxyquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline Derivatives | |||

| Compound 1f | HeLa (Cervical Cancer) | 10.18 | [6] |

| BGC823 (Gastric Cancer) | 8.32 | [6] | |

| Compound 2i | HeLa (Cervical Cancer) | 7.15 | [6] |

| BGC823 (Gastric Cancer) | 4.65 | [6] | |

| 6,7-Dimethoxy-4-anilinoquinolines | |||

| Compound 12n (c-Met inhibitor) | c-Met Kinase | 0.030 ± 0.008 | [7][8] |

| 4-Alkoxy-2-arylquinolines | |||

| Compound 14m | Leukemia (SR) | 0.133 | [9] |

| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [9] | |

| Colon Cancer (COLO205) | 0.401 | [9] | |

| CNS Cancer (SF-295) | 0.328 | [9] | |

| Melanoma (LOX IMVI) | 0.116 | [9] | |

| Ovarian Cancer (NCI/ADR-RES) | 0.247 | [9] | |

| Renal Cancer (CAKI-1) | 0.188 | [9] | |

| Breast Cancer (T-47D) | 0.472 | [9] | |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline Derivatives | |||

| TS-41 (EGFR/c-Met dual inhibitor) | EGFRL858R | 0.0681 | [10] |

| c-Met Kinase | 0.00026 | [10] | |

| A549-P (NSCLC) | 1.48 | [10] | |

| H1975 (NSCLC) | 2.76 | [10] | |

| PC-9 (NSCLC) | 2.15 | [10] |

Antimicrobial Activity

Derivatives of 7-methoxyquinoline have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of 7-Methoxyquinoline Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides | |||

| Compound 3l | Escherichia coli | 7.812 | [2][11] |

| Candida albicans | 31.125 | [2][11] | |

| Quinoline-based Hydroxyimidazolium Hybrids | |||

| Compound 7b | Staphylococcus aureus | 2 (5 µM) | |

| Mycobacterium tuberculosis H37Rv | 10 (24 µM) | ||

| Compound 7h | Staphylococcus aureus | 20 (47 µM) |

Acetylcholinesterase (AChE) Inhibitory Activity

Certain 7-methoxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting the acetylcholinesterase enzyme.

Table 3: Acetylcholinesterase Inhibitory Activity of 7-Methoxyquinoline Derivatives

| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |

| 7-Methoxytacrine-p-anisidine Hybrids | |||

| Compound 10 | Human AChE | 1.36 | |

| Compound 12 | Human AChE | 1.36 | |

| Compound 14 | Human AChE | 1.36 | |

| Compound 15 | Human AChE | 1.36 | |

| Compound 19 | Human AChE | 1.36 | |

| Compound 20 | Human AChE | 1.36 | |

| Compound 21 | Human AChE | 1.36 | |

| Compound 22 | Human AChE | 1.36 |

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents against a variety of viruses.

Table 4: Antiviral Activity of Quinoline Derivatives

| Compound/Derivative Class | Virus | IC50 (mg/mL) | Selectivity Index (SI) | Reference |

| Pyrazolylhydrazide (Hyd) | SARS-CoV-2 | 0.054 | 9.09 | [3] |

| MERS-CoV | 0.23 | 2.1 | [3] | |

| HCoV-229E | 0.0277 | 17.7 | [3] | |

| Hydrazone HQ | SARS-CoV-2 | 0.052 | 15.5 | [3] |

| MERS-CoV | 0.302 | 2.7 | [3] | |

| HCoV-229E | 0.134 | 6.0 | [3] |

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of 7-methoxyquinoline derivatives stem from their ability to interact with and modulate key cellular signaling pathways.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, proliferation, and metastasis. Several 7-methoxyquinoline derivatives have been identified as potent c-Met inhibitors. Molecular docking studies suggest that these inhibitors bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. The quinoline core often forms crucial hydrogen bonds with key residues like Met1160 in the hinge region of the kinase.

Caption: Inhibition of the c-Met signaling pathway by 7-methoxyquinoline derivatives.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. They are a validated target for anticancer drugs. Some 7-methoxyquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that these compounds can bind to the colchicine (B1669291) binding site on β-tubulin, at the interface between the α- and β-tubulin subunits. This binding prevents the conformational changes necessary for tubulin dimers to polymerize into microtubules.

Caption: Disruption of tubulin polymerization by 7-methoxyquinoline derivatives.

Experimental Workflows

The synthesis and evaluation of novel 7-methoxyquinoline derivatives typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: General experimental workflow for the development of 7-methoxyquinoline derivatives.

Conclusion

7-Methoxyquinoline has proven to be a highly versatile and valuable precursor in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its derivatives, particularly at the 4-position, provide a robust platform for the generation of diverse molecular architectures. The resulting compounds have demonstrated significant potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology. The continued exploration of the chemical space around the 7-methoxyquinoline scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutic agents. This guide serves as a comprehensive resource for researchers dedicated to harnessing the potential of this remarkable molecule in the pursuit of novel and effective medicines.

References

- 1. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Page loading... [wap.guidechem.com]

The Anticancer Potential of 7-Methoxyquinoline Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. Among its various derivatives, those featuring a methoxy (B1213986) group at the 7th position have garnered significant interest for their potent anticancer properties. This technical guide provides an in-depth overview of the anticancer potential of 7-methoxyquinoline analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in their mechanism of action.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 7-methoxyquinoline analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which measure the potency of a compound in inhibiting cancer cell growth, are summarized below.

| Compound Class | Analogue | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Dihydroquinoxalinone-Quinazoline Hybrid | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Lung) | GI50: Subnanomolar | [1] |

| A549 (Lung) | GI50: 0.00053 | [1] | ||

| KB (Nasopharyngeal) | GI50: 0.00054 | [1] | ||

| KB-VIN (Multidrug-Resistant) | GI50: 0.00201 | [1] | ||

| 4-Anilinoquinolines | Compound 1f (7-fluoro) | HeLa (Cervical) | IC50: 10.18 | [2] |

| BGC823 (Gastric) | IC50: 8.32 | [2] | ||

| Compound 2i (8-methoxy) | HeLa (Cervical) | IC50: 7.15 | [2] | |

| BGC823 (Gastric) | IC50: 4.65 | [2] | ||

| 6,7-Dimethoxyquinolines | Compound 14m | Leukemia (SR) | GI50: 0.133 | [3] |

| Non-Small Cell Lung Cancer (NCI-H226) | GI50: 0.343 | [3] | ||

| Colon Cancer (COLO205) | GI50: 0.401 | [3] | ||

| Melanoma (LOX IMVI) | GI50: 0.116 | [3] | ||